molecular formula C9H8N4O2 B1435065 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2091184-83-5

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1435065
CAS RN: 2091184-83-5
M. Wt: 204.19 g/mol
InChI Key: CJXNVDBJWACOOL-UHFFFAOYSA-N
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Description

Pyrrolopyrazine, a similar compound, is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

Pyrrolopyrazine derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For example, Moradi et al. demonstrated that sulfamic acid (SA) acts effectively to react ethylenediamine and β-nitrostyrene derivatives .

Scientific Research Applications

Synthesis and Characterization

  • Research has led to the synthesis and crystal structure characterization of novel coordination complexes using pyrazole-dicarboxylate acid derivatives, showcasing their potential in forming mononuclear chelate complexes with metal ions like Cu(II) and Co(II). These complexes were studied for their 2D hydrogen bonded networks, indicating their significance in coordination chemistry (Radi et al., 2015).

Molecular Structure and Computational Studies

  • Theoretical and computational studies have been conducted on pyrazole derivatives to understand their molecular structure, properties, and reaction mechanisms. For instance, the synthesis and characterization of certain pyrazole derivatives have been complemented by density functional theory (DFT) calculations to predict their molecular structure and stability (Shen et al., 2012).

Antimicrobial and Antifungal Activities

  • Several studies have focused on the synthesis of pyrazole derivatives to evaluate their antimicrobial and antifungal activities. For example, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibited significant antifungal activity against various phytopathogenic fungi, surpassing known fungicides in some cases. This indicates their potential in developing new antifungal agents (Du et al., 2015).

Antitumor Activities

  • The cytotoxic activities of metal complexes formed with pyrazole derivatives have been examined, revealing their potential in targeting cancer cells. Synthesis and structural analysis of these complexes aim to identify pharmacophore sites for antitumor activity, demonstrating their relevance in medicinal chemistry and drug design (Budzisz et al., 2010).

Structural Analyses

  • Detailed structural and spectral analyses have been conducted on pyrazole derivatives to understand their crystal structure and chemical properties. These studies provide insights into the molecular geometry, hydrogen bonding patterns, and electronic structures, which are crucial for designing molecules with desired chemical behaviors (Viveka et al., 2016).

properties

IUPAC Name

2-methyl-5-pyrazin-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-13-8(9(14)15)4-6(12-13)7-5-10-2-3-11-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXNVDBJWACOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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